Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate
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Overview
Description
Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C8H19O5P. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and industrial processes. Its structure features a phosphonate group, which is known for its stability and reactivity, making it a valuable building block in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves diethyl phosphite and 2-ethoxy-1-hydroxypropane under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the Michaelis-Arbuzov reaction is carried out. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonate esters, phosphonic acids, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate exerts its effects involves its ability to form stable phosphonate esters. These esters can interact with various molecular targets, including enzymes and receptors, by mimicking the structure of natural substrates. This interaction can inhibit or modify the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Methyl phosphonate
- Ethyl phosphonate
- Diethyl (methylthiomethyl)phosphonate
Uniqueness
Diethyl (2-ethoxy-1-hydroxypropan-2-yl)phosphonate is unique due to its specific structure, which includes an ethoxy and hydroxy group on the propyl chain. This structure provides distinct reactivity and stability compared to other phosphonates, making it particularly useful in certain synthetic and industrial applications .
Properties
CAS No. |
89964-95-4 |
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Molecular Formula |
C9H21O5P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-ethoxypropan-1-ol |
InChI |
InChI=1S/C9H21O5P/c1-5-12-9(4,8-10)15(11,13-6-2)14-7-3/h10H,5-8H2,1-4H3 |
InChI Key |
JHVYFIMZJCWAII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CO)P(=O)(OCC)OCC |
Origin of Product |
United States |
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